molecular formula C12H24N2 B13160323 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

Cat. No.: B13160323
M. Wt: 196.33 g/mol
InChI Key: BKGRDDFUDSZVQT-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine is a compound belonging to the piperidine class of organic compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the construction of the piperidine ring via [3+3] cycloaddition is a vital strategy . Another method involves the alkylation of lithiated intermediates followed by reduction and rearrangement to generate the desired piperidine derivative .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-component reactions due to their efficiency and high yield. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated piperidine rings .

Scientific Research Applications

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact pathways and targets depend on the specific derivative and its application .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-methyl-4-(3-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C12H24N2/c1-10-4-3-7-14(9-10)12-5-6-13-11(2)8-12/h10-13H,3-9H2,1-2H3

InChI Key

BKGRDDFUDSZVQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CCNC(C2)C

Origin of Product

United States

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